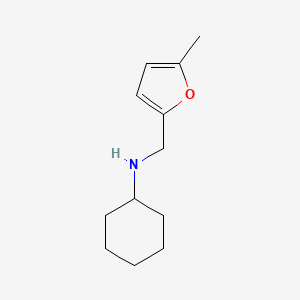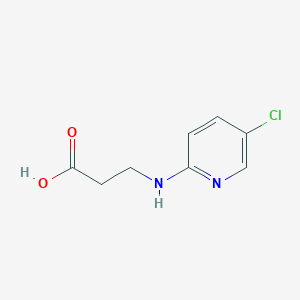
1,3,4-Thiadiazole-2(3H)-thione, 5-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Thiadiazole-2(3H)-thione, 5-propyl- is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are known for their five-membered ring structure containing sulfur and two nitrogen atoms. These compounds have been extensively studied due to their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .
Preparation Methods
The synthesis of 1,3,4-Thiadiazole-2(3H)-thione, 5-propyl- typically involves the cyclization of thiosemicarbazide with appropriate reagents. One common method includes the reaction of thiosemicarbazide with propyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction is carried out in ethanol under reflux conditions, leading to the formation of the desired thiadiazole derivative .
Industrial production methods for thiadiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow reactions and the use of more efficient catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
1,3,4-Thiadiazole-2(3H)-thione, 5-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiadiazole ring can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted thiadiazole derivatives .
Scientific Research Applications
1,3,4-Thiadiazole-2(3H)-thione, 5-propyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1,3,4-Thiadiazole-2(3H)-thione, 5-propyl- involves its interaction with various molecular targets and pathways. The compound is known to inhibit the growth of pathogenic microorganisms by disrupting their cell wall synthesis and interfering with essential enzymatic processes. In cancer cells, it induces apoptosis by activating caspase pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
1,3,4-Thiadiazole-2(3H)-thione, 5-propyl- can be compared with other thiadiazole derivatives such as:
1,3,4-Thiadiazole-2(3H)-thione, 5-phenyl-: This compound has similar biological activities but differs in its substituent group, which can affect its solubility and potency.
1,3,4-Thiadiazole-2(3H)-thione, 5-methyl-: This derivative is known for its enhanced antimicrobial activity compared to the propyl derivative.
The uniqueness of 1,3,4-Thiadiazole-2(3H)-thione, 5-propyl- lies in its specific substituent group, which can influence its biological activity and chemical reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-propyl-3H-1,3,4-thiadiazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S2/c1-2-3-4-6-7-5(8)9-4/h2-3H2,1H3,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVUFGZVZNBZRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NNC(=S)S1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50366603 |
Source


|
| Record name | 1,3,4-Thiadiazole-2(3H)-thione, 5-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37663-50-6 |
Source


|
| Record name | 5-Propyl-1,3,4-thiadiazole-2(3H)-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37663-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4-Thiadiazole-2(3H)-thione, 5-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine](/img/structure/B1299282.png)









![5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1299314.png)
![3-(2-Methyl-benzylsulfanyl)-[1,2,4]thiadiazol-5-ylamine](/img/structure/B1299316.png)


